molecular formula C17H16N2O3 B2992945 11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione CAS No. 1809737-28-7

11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione

Cat. No.: B2992945
CAS No.: 1809737-28-7
M. Wt: 296.326
InChI Key: CLFGYIMAZCFMED-UHFFFAOYSA-N
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Description

11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione is a heterocyclic alkaloid featuring a fused oxazolo-pyrido-quinoline-dione scaffold. Its structure includes an ethyl group at position 11 and methyl groups at positions 6 and 6.

Properties

IUPAC Name

3-ethyl-6,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-4-18-13(20)5-9(2)11-7-12-10(3)6-14(21)19-8-22-17(15(11)18)16(12)19/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFGYIMAZCFMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(C2=C1C3=C4C(=C2)C(=CC(=O)N4CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl-substituted pyridines and quinolines can undergo cyclization reactions in the presence of catalysts and specific reagents to form the desired oxazoloquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted oxazoloquinolines .

Scientific Research Applications

11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Due to its potential therapeutic properties, it is investigated for drug development, particularly in targeting specific diseases.

    Industry: The compound’s unique properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione with three analogous compounds, focusing on substituents, molecular properties, and biological activities.

6,8,11-Trimethyl-2H,4H-oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione (Deoxynybomycin)

  • Substituents : Methyl groups at positions 6, 8, and 11.
  • Molecular Formula : C₁₆H₁₄N₂O₃.
  • Molecular Weight : 282.298 g/mol.
  • Melting Point : 335°C (decomposition).
  • Solubility: Fairly soluble in acetic acid; poorly soluble in water, methanol, DMF, DMSO, and hexane.
  • Biological Activity : Antibiotic against gram-positive bacteria, topoisomerase I inhibitor, apoptosis inducer, and selective antitumor agent.
  • Source : Isolated from Streptomyces hyalinium .

Key Differences : The absence of an ethyl group at position 11 results in reduced lipophilicity compared to the target compound. The trimethyl configuration may enhance crystallinity, contributing to its higher melting point .

Nybomycin (8-(Hydroxymethyl)-6,11-dimethyl-4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione)

  • Substituents : Hydroxymethyl at position 8, methyl at positions 6 and 11.
  • Molecular Formula : C₁₆H₁₄N₂O₄ (estimated).
  • Molecular Weight : ~298.29 g/mol.
  • Solubility : Improved water solubility due to the hydroxymethyl group’s hydrogen-bonding capacity.
  • Source : Named after the New York Botanical Garden; structure derived from deoxynybomycin via hydroxylation .

Key Differences : The hydroxymethyl group at position 8 introduces polar interactions, likely altering pharmacokinetics (e.g., membrane permeability) compared to the target compound’s ethyl and methyl substituents .

Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-(4H,6H)-dione Derivatives

  • Core Structure: Pyrazolo-pyrido-pyrimidine-dione (distinct from oxazolo-pyrido-quinoline-dione).
  • Example Compound : 3,6,8-Trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-(4H,6H)-dione.
  • Melting Point : 194–196°C.
  • Synthesis: Four-component reaction involving ethyl acetoacetate, hydrazine hydrate, 6-amino-1,3-dimethyluracil, and benzaldehyde, catalyzed by L-proline .
  • Biological Activity: Not explicitly stated, but pyrimidine-diones are often explored for antimicrobial or anticancer applications.

Key Differences : The pyrimidine-dione core and absence of an oxazole ring reduce structural similarity to the target compound. Lower melting point suggests reduced thermal stability compared to oxazolo derivatives .

Comparative Data Table

Property/Compound 11-Ethyl-6,8-dimethyl Target Compound Deoxynybomycin (6,8,11-Trimethyl) Nybomycin (8-Hydroxymethyl) Pyrazolo-Pyrido-Pyrimidine-Dione
Molecular Formula C₁₇H₁₆N₂O₃ (estimated) C₁₆H₁₄N₂O₃ C₁₆H₁₄N₂O₄ C₁₈H₁₈N₆O₂
Molecular Weight (g/mol) ~296.32 282.30 ~298.29 362.38
Melting Point Not reported (predicted <335°C) 335°C (dec.) Not reported 194–196°C
Key Substituents 11-Ethyl, 6,8-methyl 6,8,11-Methyl 8-Hydroxymethyl, 6,11-methyl Pyrimidine-dione, pyrazole
Solubility Poor in polar solvents (predicted) Poor in H₂O, MeOH, DMSO Moderate in H₂O (predicted) Not reported
Biological Activity Anticipated antibiotic/antitumor Antibiotic, antitumor Similar to deoxynybomycin Likely antimicrobial
Structural Source Synthetic/deoxy analog Streptomyces hyalinium Modified deoxynybomycin Multicomponent synthesis

Biological Activity

11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. The detailed synthetic route can vary based on the desired yield and purity of the compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have shown that derivatives of quinoline compounds possess significant anticancer properties. The ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented in various in vitro assays.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation. This activity is particularly relevant in the context of chronic diseases where inflammation plays a key role.
  • Antimicrobial Properties : Some derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Key observations include:

  • Substituents : The presence of specific substituents at positions 6 and 8 on the oxazoloquinoline framework significantly influences its potency against cancer cell lines and inflammatory markers.
  • Functional Groups : Electron-donating or withdrawing groups can enhance or diminish biological activity. For example, hydroxyl groups have been associated with increased anticancer efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in cytokine levels
AntimicrobialModerate activity against bacteria

Case Studies

  • Anticancer Studies : In vitro studies have shown that this compound exhibits IC50 values ranging from 1.4 to 5.1 μM against various cancer cell lines. This suggests a promising potential for development as an anticancer agent.
  • Inflammation Modulation : A study demonstrated that compounds similar to this quinoline derivative inhibited TNF-α and IL-6 production in human peripheral blood mononuclear cells (hPBMC), indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing or isolating 11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione?

  • Methodological Answer :

  • Natural Isolation : The compound is primarily isolated from Streptomyces species using solvent extraction (e.g., ethanol or chloroform) followed by chromatographic purification (e.g., silica gel column chromatography) .

  • Chemical Synthesis : A synthetic route involves cyclocondensation of α-acetyl-N-arylhydrazonoyl chlorides with 7,8-diamino-4-oxoquinoline precursors under reflux in ethanol with triethylamine as a catalyst. Yields are optimized by controlling reaction time (2–12 hours) and stoichiometric ratios .

  • Key Steps : Recrystallization from ethanol/chloroform mixtures improves purity, with melting points monitored (e.g., 335°C decomposition) to confirm identity .

    Table 1: Comparison of Isolation vs. Synthesis

    ParameterNatural IsolationChemical Synthesis
    SourceStreptomyces culturesLab-synthesized precursors
    Yield0.1–1% (w/w)50–90% (depending on step)
    Purity ValidationNMR, MS, MPNMR, IR, HPLC
    TimeframeWeeks (fermentation)Days (multi-step synthesis)

Q. How is the compound characterized structurally and functionally?

  • Methodological Answer :

  • Structural Elucidation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to assign proton and carbon environments, particularly the oxazolo-pyridoquinoline core and ethyl/methyl substituents. HMBC correlations resolve ambiguous connectivity (e.g., C-4 and N-9 methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_3) and detects fragmentation patterns indicative of the dione moiety .
  • Functional Assays : Antibiotic activity is tested via broth microdilution against gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values reported in µg/mL. Topoisomerase I inhibition is quantified using DNA relaxation assays .

Advanced Research Questions

Q. What is the structural basis for its inhibition of topoisomerase I, and how can this be validated experimentally?

  • Methodological Answer :

  • Crystallography : Co-crystallize the compound with human topoisomerase I-DNA complexes to resolve binding interactions (e.g., intercalation at DNA cleavage sites). Mutagenesis studies (e.g., altering Asn-722 or Arg-590) validate critical residues for binding .

  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions to identify hydrophobic pockets (e.g., near the 6,8-dimethyl groups) that stabilize binding. Compare binding free energies (ΔG\Delta G) of analogs to optimize selectivity .

  • Functional Mutants : Generate top1 knockouts in bacterial models (e.g., E. coli) to confirm target-specificity. Rescue experiments with wild-type top1 restore sensitivity .

    Table 2: Key Residues in Topoisomerase I Binding

    ResidueRole in BindingMutation Effect (IC50_{50} Shift)
    Asn-722Hydrogen bonding to dione10-fold increase
    Arg-590Stabilizes oxazolo ringLoss of activity
    Leu-702Hydrophobic interactionMinimal change

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Standardization : Use CLSI guidelines for MIC assays to harmonize bacterial strains (e.g., ATCC controls), inoculum size, and growth media .

  • Purity Verification : Employ HPLC (≥98% purity) and LC-MS to rule out impurities (e.g., deoxynyboquinone byproducts) that may skew results .

  • Dose-Response Curves : Generate EC50_{50} values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects. Statistical meta-analysis identifies outliers .

    Table 3: Variables Affecting Bioactivity Data

    VariableImpact on ResultsMitigation Strategy
    Bacterial StrainVarying MICs for S. aureus vs. B. subtilisUse standardized ATCC strains
    SolventDMSO concentration affects solubilityLimit to ≤1% (v/v)
    Assay DurationApoptosis induction time (24h vs. 48h)Optimize time-resolved assays

Q. What structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

  • Methodological Answer :

  • Core Modifications : Replace the ethyl group at C-11 with bulkier substituents (e.g., propyl) to enhance hydrophobic interactions. Deletion of the 8-methyl group reduces gram-positive activity by 50% .

  • Oxazolo Ring : Introduce electronegative atoms (e.g., bromine at C-5) to improve DNA intercalation. Derivatives with thione (C=S) instead of dione (C=O) show reduced potency .

  • Quinoline Substitutions : Fluorination at C-2 increases membrane permeability, as shown in ciprofloxacin analogs .

    Table 4: SAR of Key Derivatives

    DerivativeModificationMIC (µg/mL)Topo I Inhibition (%)
    Parent CompoundNone0.585
    11-Propyl analogC-11 ethyl → propyl0.390
    8-Demethyl analogRemove 8-methyl2.040
    5-Bromo-oxazolo variantBr at C-50.488

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